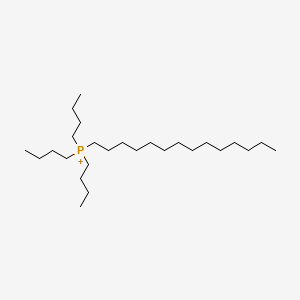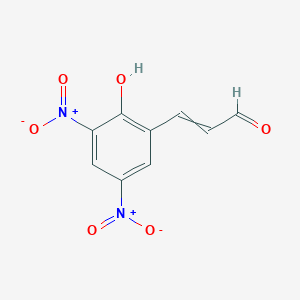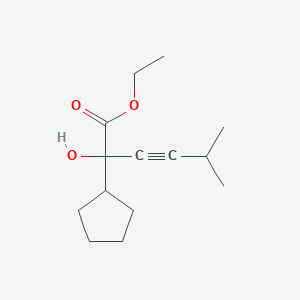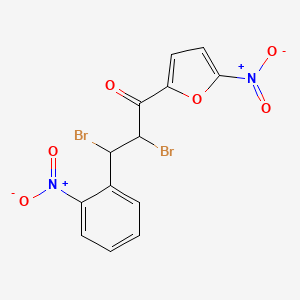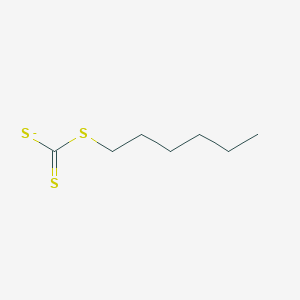
Hexyl carbonotrithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl carbonotrithioate is an organic compound that belongs to the class of trithiocarbonates. These compounds are characterized by the presence of a trithiocarbonate group, which consists of a carbon atom bonded to three sulfur atoms. This compound is used in various chemical processes and has applications in scientific research and industry.
Méthodes De Préparation
Hexyl carbonotrithioate can be synthesized through several methods. One common synthetic route involves the reaction of hexyl alcohol with carbon disulfide in the presence of a base, followed by the addition of sulfur. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
Hexyl carbonotrithioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions where the trithiocarbonate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Hexyl carbonotrithioate has several scientific research applications:
Chemistry: It is used as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization, which is a method for controlling the molecular weight and architecture of polymers.
Biology: It can be used in the synthesis of biologically active molecules and as a probe for studying sulfur-containing compounds in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty polymers and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of hexyl carbonotrithioate involves its ability to act as a chain transfer agent in RAFT polymerization. It facilitates the transfer of growing polymer chains, allowing for precise control over polymerization. The molecular targets and pathways involved include the interaction with radical species and the formation of stable intermediates that regulate the polymerization process.
Comparaison Avec Des Composés Similaires
Hexyl carbonotrithioate can be compared with other trithiocarbonates and chain transfer agents such as:
Dodecyl carbonotrithioate: Similar in structure but with a longer alkyl chain, leading to different solubility and reactivity properties.
Benzyl carbonotrithioate: Contains a benzyl group, which affects its reactivity and applications in polymerization.
Methyl carbonotrithioate: A smaller molecule with different physical and chemical properties. This compound is unique due to its specific alkyl chain length, which provides a balance between solubility and reactivity, making it suitable for various applications in polymer chemistry and other fields.
Propriétés
Numéro CAS |
92919-23-8 |
|---|---|
Formule moléculaire |
C7H13S3- |
Poids moléculaire |
193.4 g/mol |
Nom IUPAC |
hexylsulfanylmethanedithioate |
InChI |
InChI=1S/C7H14S3/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3,(H,8,9)/p-1 |
Clé InChI |
DEMYCXXAQKCRNF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCSC(=S)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


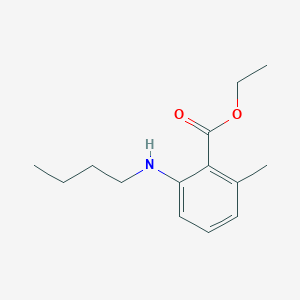
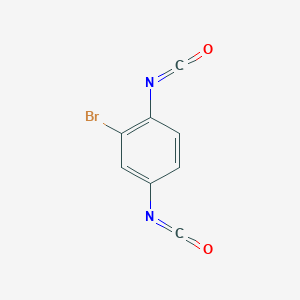
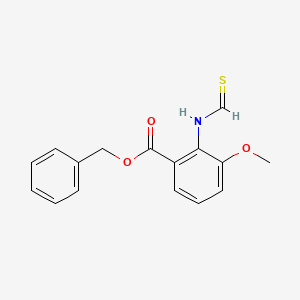
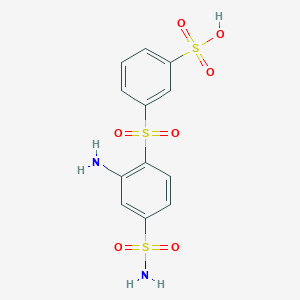
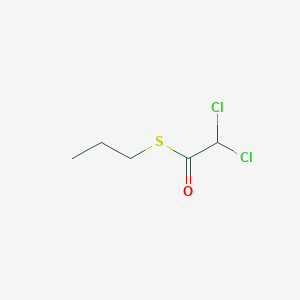
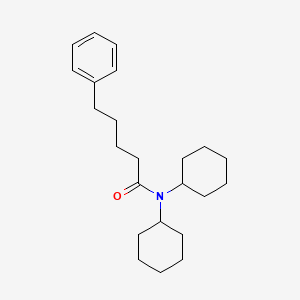
![Acetic acid, ([1,1'-biphenyl]-3-ylsulfonyl)-](/img/structure/B14369176.png)
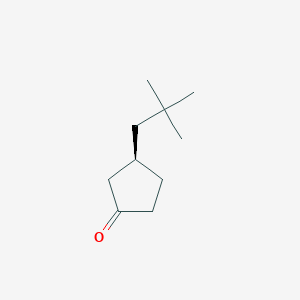
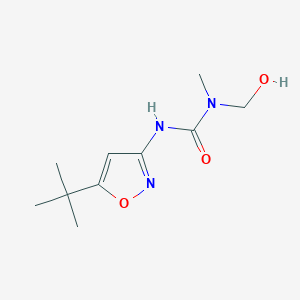
![N-{3-[(1-Hydroxypropan-2-yl)oxy]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B14369191.png)
